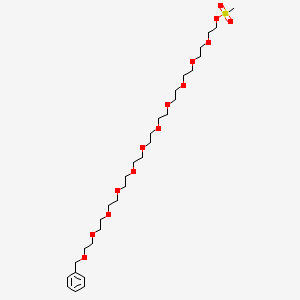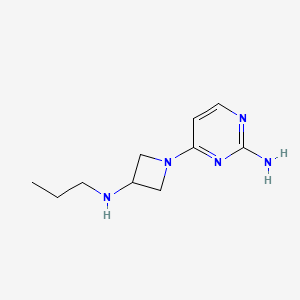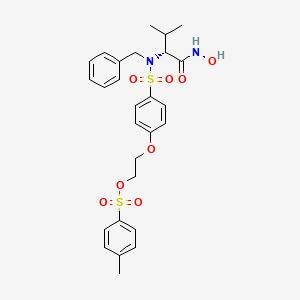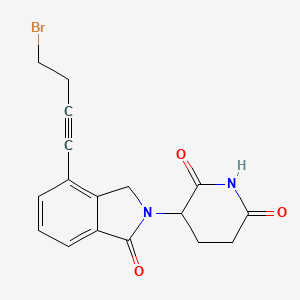
Benzyl-PEG11-MS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-PEG11-MS is a polyethylene glycol (PEG)-based PROTAC linker. It is used in the synthesis of a series of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to target specific proteins for degradation via the ubiquitin-proteasome system. The compound has a molecular formula of C30H54O14S and a molecular weight of 670.81 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl-PEG11-MS is synthesized through a series of chemical reactions involving polyethylene glycol and benzyl groups. The synthesis typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is activated using a suitable activating agent such as methanesulfonyl chloride.
Coupling Reaction: The activated polyethylene glycol is then coupled with benzyl alcohol under controlled conditions to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of polyethylene glycol are activated using methanesulfonyl chloride.
Large-Scale Coupling: The activated polyethylene glycol is then coupled with benzyl alcohol in large reactors under controlled conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
Benzyl-PEG11-MS undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles.
Oxidation and Reduction: The benzyl group can undergo oxidation and reduction reactions under specific conditions
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve mild temperatures and solvents like dichloromethane.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used
Major Products
Substitution Products: Substitution reactions yield various derivatives depending on the nucleophile used.
Oxidation and Reduction Products: Oxidation yields benzaldehyde derivatives, while reduction yields benzyl alcohol derivatives
Scientific Research Applications
Benzyl-PEG11-MS has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in developing targeted therapies for diseases such as cancer.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
Benzyl-PEG11-MS functions as a linker in PROTACs, which are designed to target specific proteins for degradation. The mechanism involves:
Binding to Target Protein: One end of the PROTAC binds to the target protein.
Recruitment of E3 Ubiquitin Ligase: The other end binds to an E3 ubiquitin ligase.
Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome
Comparison with Similar Compounds
Similar Compounds
Benzyl-PEG4-MS: A shorter PEG linker with similar properties.
Benzyl-PEG8-MS: An intermediate-length PEG linker.
Benzyl-PEG12-MS: A longer PEG linker with similar properties
Uniqueness
Benzyl-PEG11-MS is unique due to its specific PEG length, which provides optimal flexibility and spacing for the synthesis of effective PROTACs. Its unique structure allows for efficient binding and degradation of target proteins.
Properties
Molecular Formula |
C30H54O14S |
|---|---|
Molecular Weight |
670.8 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate |
InChI |
InChI=1S/C30H54O14S/c1-45(31,32)44-28-27-42-24-23-40-20-19-38-16-15-36-12-11-34-8-7-33-9-10-35-13-14-37-17-18-39-21-22-41-25-26-43-29-30-5-3-2-4-6-30/h2-6H,7-29H2,1H3 |
InChI Key |
HSFQECWASGNADY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1S,2S,4R,5R)-9-ethyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B11930878.png)
![4-[(3S)-3-(2-chloro-4-methylsulfonylphenyl)-1,4-oxazepan-4-yl]-6-methylpyrimidin-2-amine](/img/structure/B11930899.png)

![2-[[(2S,6R)-4-(carboxymethyl)-5-oxo-2-thiophen-2-yl-1,4-thiazepan-6-yl]amino]-4-phenylbutanoic acid](/img/structure/B11930904.png)

![3-[2-(Hydroxymethyl)oxolan-2-yl]propanoate](/img/structure/B11930909.png)

![Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B11930918.png)
![4-[[(1S)-2-[[(2S)-3-(1H-indol-3-yl)-2-methyl-2-[[(2S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoate;methyl-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]azanium](/img/structure/B11930921.png)
![acetic acid;(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B11930923.png)
![Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B11930951.png)


